Nitrato de cerio(III) hexahidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

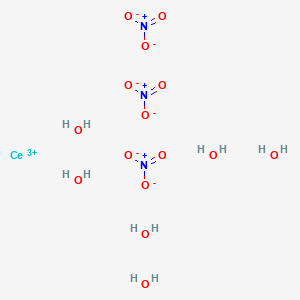

Cerium(III) nitrate hexahydrate, with the chemical formula Ce(NO₃)₃·6H₂O, is a widely used compound in materials science. It appears as a white-to-yellow crystalline salt that is hygroscopic and air-sensitive. This compound is highly soluble in water, alcohol, and acetone, although solutions can sometimes appear slightly hazy . Cerium(III) nitrate hexahydrate is known for its low melting point of 57°C and its thermal decomposition beginning at 190°C, with complete decomposition to cerium oxide at 390-400°C .

Aplicaciones Científicas De Investigación

Cerium(III) nitrate hexahydrate has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Cerium(III) nitrate hexahydrate is a widely used source of cerium in materials science . It is often used in the synthesis of micro- or nano-structured ceria (cerium oxide) . The primary targets of this compound are the materials or substances that it interacts with during these processes.

Mode of Action

The compound has a strong interfacial interaction, i.e., ion-dipole interaction via the formation of hydrogen bonds between the water molecules of the salts and the polar dipoles of the polymer chains . This interaction results in improved electroactive β phase nucleation and a large dielectric constant in PVDF films .

Pharmacokinetics

Due to its high solubility in water, alcohol, and acetone , it can be inferred that it has good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The result of the action of Cerium(III) nitrate hexahydrate is largely dependent on its application. In materials science, it contributes to the formation of micro- or nano-structured ceria . In the context of PVDF films, it improves electroactive β phase nucleation and increases the dielectric constant .

Action Environment

The action, efficacy, and stability of Cerium(III) nitrate hexahydrate can be influenced by various environmental factors. For instance, it is hygroscopic and air-sensitive , suggesting that moisture and oxygen levels in the environment can affect its stability and reactivity. Furthermore, its high solubility and low decomposition temperature make it an ideal reagent for hydrothermal reactions, sol-gel processing, and co-precipitation and calcination reactions .

Análisis Bioquímico

Biochemical Properties

It is known that cerium, the core element of this compound, can participate in redox reactions due to its ability to switch between the +3 and +4 oxidation states . This property could potentially influence various biochemical processes, although specific interactions with enzymes, proteins, and other biomolecules have not been extensively reported.

Cellular Effects

Cerium oxide nanoparticles, which can be synthesized using this compound, have been shown to exhibit antioxidant properties, protecting cells from oxidative stress

Molecular Mechanism

As a source of cerium, it may exert its effects through the redox activity of cerium ions

Temporal Effects in Laboratory Settings

Cerium(III) nitrate hexahydrate is known to be stable under normal conditions . It begins to thermally decompose at 190 °C, with complete decomposition to the oxide by 400 °C . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.

Métodos De Preparación

Cerium(III) nitrate hexahydrate can be synthesized through various methods, including:

Sol-Gel Method: This involves using cerium(III) nitrate hexahydrate and ammonium hydroxide as precursors.

Hydroxide-Mediated Method: This method involves the use of cerium(III) nitrate hexahydrate and hydroxide ions to produce cerium oxide nanoparticles.

Precipitation Method: This simple technique involves synthesizing nanoceria at room or high temperature without requiring washing and purification steps.

Análisis De Reacciones Químicas

Cerium(III) nitrate hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.

Reduction: Cerium(III) nitrate hexahydrate can be reduced to cerium(III) oxide.

Substitution: It can participate in substitution reactions where nitrate ions are replaced by other anions.

Common reagents and conditions used in these reactions include nitric acid, ammonia, and various solvents. Major products formed from these reactions include cerium oxide and other cerium-based compounds .

Comparación Con Compuestos Similares

Cerium(III) nitrate hexahydrate can be compared with other cerium compounds such as:

Cerium(IV) nitrate: This compound is prepared by evaporating a solution of ceric nitrate in concentrated nitric acid and forms orthorhombic crystals.

Cerium(III) chloride heptahydrate: Another cerium compound used in similar applications but with different solubility and reactivity properties.

Cerium(III) acetate hydrate: Used in various chemical reactions and industrial applications.

Cerium(III) nitrate hexahydrate is unique due to its high solubility, low decomposition temperature, and versatility in forming various cerium-based compounds.

Actividad Biológica

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) is a compound of cerium, a rare earth element, recognized for its diverse applications in catalysis, materials science, and biomedicine. This article explores the biological activity of cerium(III) nitrate hexahydrate, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Basic Information:

| Property | Details |

|---|---|

| CAS Number | 10294-41-4 |

| Molecular Formula | CeH₁₂N₃O₁₅ |

| Molecular Weight | 434.22 g/mol |

| Solubility | Soluble in water, alcohol, and acetone |

| Physical Form | White-to-yellow crystalline salt |

| Melting Point | 57 °C |

| Decomposition Temperature | Begins at 190 °C and proceeds rapidly at 280 °C |

Cerium(III) nitrate hexahydrate is hygroscopic and air-sensitive, making it crucial to handle it under controlled conditions to maintain its stability.

Mechanisms of Biological Activity

Cerium compounds have garnered attention for their antioxidant properties and potential therapeutic effects in various biological systems. The biological activity of cerium(III) nitrate hexahydrate can be attributed to several mechanisms:

- Redox Activity : Cerium can exist in multiple oxidation states (Ce³⁺ and Ce⁴⁺), allowing it to participate in redox reactions that can scavenge free radicals, thereby reducing oxidative stress in cells .

- Catalytic Properties : Cerium(III) nitrate has been shown to act as a catalyst in various biochemical reactions, including the hydrolysis of phosphoric acid esters, which may have implications for metabolic processes .

- Nanoparticle Formation : When cerium(III) nitrate is used as a precursor for synthesizing nanoceria (cerium oxide nanoparticles), these nanoparticles exhibit unique properties that enhance their biological applications, such as drug delivery and imaging .

Antioxidant Therapy

Research indicates that cerium(III) nitrate hexahydrate exhibits significant antioxidant properties, which can be beneficial in treating conditions associated with oxidative stress, such as neurodegenerative diseases. For example:

- Neuroprotection : Studies have demonstrated that cerium oxide nanoparticles derived from cerium(III) nitrate can protect neuronal cells from oxidative damage by modulating reactive oxygen species (ROS) levels .

Cancer Treatment

Cerium compounds are being explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells while sparing normal cells:

- Mechanistic Studies : In vitro studies show that cerium(III) ions can inhibit the proliferation of certain cancer cell lines by promoting oxidative stress specifically within tumor cells .

Case Studies

-

Neuroprotective Effects :

A study investigated the effects of cerium oxide nanoparticles synthesized from cerium(III) nitrate on neuronal survival in models of oxidative stress. Results indicated a significant increase in cell viability and a reduction in markers of oxidative damage compared to controls . -

Anticancer Activity :

In a recent publication, researchers reported that cerium oxide nanoparticles synthesized from cerium(III) nitrate exhibited cytotoxic effects against breast cancer cells through ROS-mediated pathways. The study highlighted the dual role of these nanoparticles as both therapeutic agents and diagnostic tools due to their imaging capabilities .

Propiedades

Número CAS |

10294-41-4 |

|---|---|

Fórmula molecular |

CeH3NO4 |

Peso molecular |

221.14 g/mol |

Nombre IUPAC |

cerium;nitric acid;hydrate |

InChI |

InChI=1S/Ce.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

Clave InChI |

DHBGEZZULIYPKP-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ce+3] |

SMILES canónico |

[N+](=O)(O)[O-].O.[Ce] |

Pictogramas |

Oxidizer; Corrosive; Irritant |

Origen del producto |

United States |

Q1: What is the molecular formula and weight of Cerium(III) nitrate hexahydrate?

A1: The molecular formula of Cerium(III) nitrate hexahydrate is Ce(NO3)3·6H2O. Its molecular weight is 434.22 g/mol.

Q2: What spectroscopic techniques are used to characterize Cerium(III) nitrate hexahydrate?

A2: Various spectroscopic techniques are employed to characterize Cerium(III) nitrate hexahydrate, including:* X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of Cerium(III) nitrate hexahydrate and cerium oxide derived from it. [, , , , , , , , ] * Fourier transform infrared spectroscopy (FTIR): Provides information about the functional groups and bonding interactions present in the compound. [, , , ]* UV-Vis Spectroscopy: Helps analyze the electronic transitions and optical properties of the compound, particularly useful in studying cerium oxide nanoparticles. [, , , , ] * X-ray photoelectron spectroscopy (XPS): Used to determine the oxidation states of cerium and other elements present in the compound. [, , , ]* Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to metal-oxygen bonds and useful for studying cerium oxide. []

Q3: In what applications is the stability of Cerium(III) nitrate hexahydrate crucial?

A4: Stability is crucial in applications where controlled release of cerium ions is desired, such as:* Corrosion inhibition: Cerium(III) nitrate hexahydrate is used as a corrosion inhibitor in coatings for aluminum alloys. Its controlled release of cerium ions provides long-term protection against corrosion. [, ]* Catalysis: The compound serves as a precursor for cerium oxide catalysts. Its thermal decomposition under controlled conditions yields cerium oxide nanoparticles with specific properties. [, , , ]

Q4: How does the synthesis method affect the catalytic properties of CeO2 derived from Cerium(III) nitrate hexahydrate?

A6: The synthesis method significantly influences the size, morphology, and surface properties of the resulting CeO2 nanoparticles, ultimately impacting their catalytic activity. * Precipitation methods using different precipitating agents and surfactants can produce CeO2 nanoparticles with varying sizes and morphologies, impacting their catalytic performance. [, , , ]* Combustion synthesis at low temperatures can yield nano-crystalline CeO2 pigments with controlled particle sizes and colors, influencing their applications in pigments and potentially catalysis. []* Solvothermal synthesis offers control over particle size and Ce3+/Ce4+ ratios in CeO2, affecting its photocatalytic activity for hydrogen production. []

Q5: Are there any studies on the selectivity of Cerium(III) nitrate hexahydrate-derived catalysts?

A7: While detailed selectivity studies are limited in the provided research, the choice of support and promoters significantly influences the catalytic selectivity of CeO2-based catalysts. For instance, in CO2 methanation, the composite oxide support containing ZrO2, TiO2, and CeO2, along with the Ni active phase, drives the reaction selectively towards methane production. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.